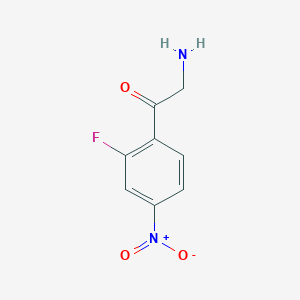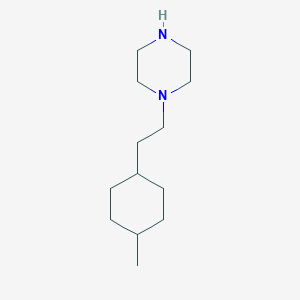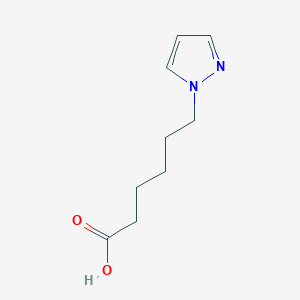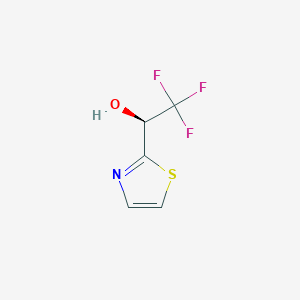
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a suitable base to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the thiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a trifluoromethyl ketone, while reduction could produce a thiazole derivative with modified functional groups.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring may interact with specific amino acid residues in proteins. These interactions can modulate biological pathways and lead to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ester: An ester derivative with different reactivity and properties.
Uniqueness
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a trifluoromethyl group, thiazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H4F3NOS |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1 |
Clave InChI |
OZYOWBJWGFJRIJ-GSVOUGTGSA-N |
SMILES isomérico |
C1=CSC(=N1)[C@H](C(F)(F)F)O |
SMILES canónico |
C1=CSC(=N1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


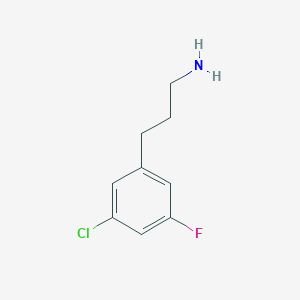
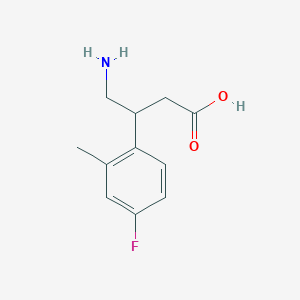
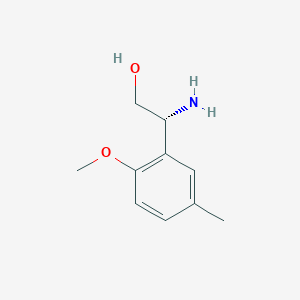
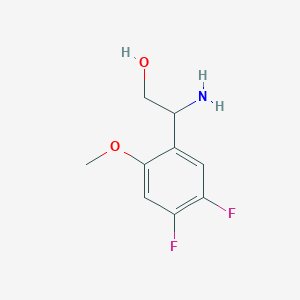
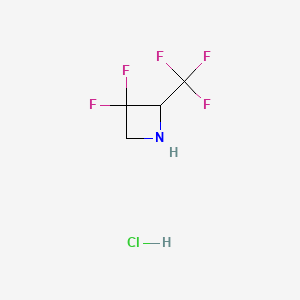
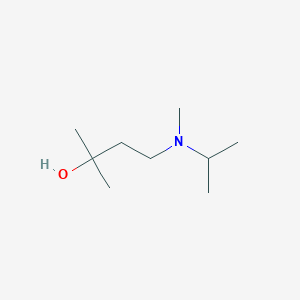
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
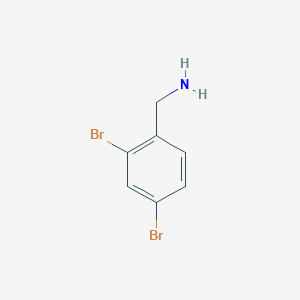
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
